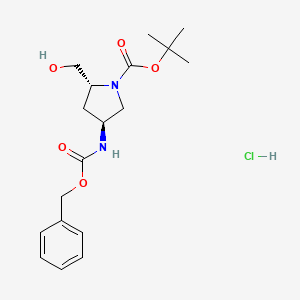
(2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (BOC) protecting group, a hydroxymethyl group, and a benzyloxycarbonyl (CBZ) protected amine. The hydrochloride salt form enhances its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl typically involves multiple steps:
Protection of the amine group: The amine group on the pyrrolidine ring is protected using the CBZ group.
Introduction of the hydroxymethyl group: This step involves the addition of a hydroxymethyl group to the pyrrolidine ring.
Protection of the hydroxyl group: The hydroxyl group is protected using the BOC group.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form to enhance stability and solubility.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include:
Use of high-purity reagents: Ensuring the starting materials and reagents are of high purity to minimize impurities in the final product.
Controlled reaction conditions: Maintaining precise temperature, pH, and reaction times to optimize the yield and purity.
Purification techniques: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
(2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the protecting groups and obtain the free amine and hydroxyl groups.
Substitution: The protected amine and hydroxyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Free amine and hydroxyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of (2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl involves its interaction with specific molecular targets. The compound’s protected amine and hydroxyl groups allow it to participate in various biochemical pathways. The BOC and CBZ protecting groups can be selectively removed under specific conditions, enabling the compound to interact with enzymes and receptors .
類似化合物との比較
Similar Compounds
(2R,4S)-4-hydroxyproline: A similar compound with a hydroxyl group on the pyrrolidine ring.
(2R,4S)-4-aminopyrrolidine: A compound with an amine group on the pyrrolidine ring.
(2R,4S)-1-BOC-4-hydroxyproline: A compound with a BOC-protected hydroxyl group on the pyrrolidine ring .
Uniqueness
(2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl is unique due to its combination of BOC and CBZ protecting groups, which provide stability and versatility in synthetic applications. The presence of both hydroxymethyl and amine groups allows for diverse chemical modifications and applications in various fields .
特性
分子式 |
C18H27ClN2O5 |
|---|---|
分子量 |
386.9 g/mol |
IUPAC名 |
tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H26N2O5.ClH/c1-18(2,3)25-17(23)20-10-14(9-15(20)11-21)19-16(22)24-12-13-7-5-4-6-8-13;/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22);1H/t14-,15+;/m0./s1 |
InChIキー |
YGYVGMVGWYJEDJ-LDXVYITESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)NC(=O)OCC2=CC=CC=C2.Cl |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)NC(=O)OCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















